molecular formula C25H32N2O3 B5199393 4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide

4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide

Cat. No.: B5199393
M. Wt: 408.5 g/mol
InChI Key: QAMHNFWTMAKTRN-UHFFFAOYSA-N
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Description

4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is a complex organic compound with the molecular formula C36H40N2O2S3 and a molecular weight of 628.924 g/mol . This compound is known for its unique structure, which includes a butylanilino group, an oxoethoxy linkage, and a cyclohexylbenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-cyclohexylbenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications, including drug delivery systems and organic electronic devices.

Properties

IUPAC Name

4-[2-(4-butylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-2-3-7-19-10-14-22(15-11-19)26-24(28)18-30-23-16-12-20(13-17-23)25(29)27-21-8-5-4-6-9-21/h10-17,21H,2-9,18H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMHNFWTMAKTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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